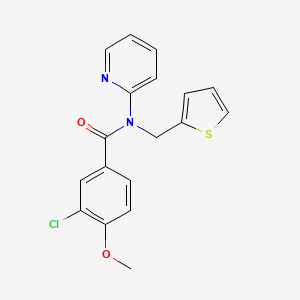![molecular formula C23H30ClN3O2 B11354669 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cyclooctyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11354669.png)
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cyclooctyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cyclooctyl-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cyclooctyl-5-oxopyrrolidine-3-carboxamide involves several stepsCommon synthetic routes involve the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cyclooctyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole ring is known to interact with various receptors and enzymes, modulating their activity. The chloro group and the pyrrolidine carboxamide moiety may also contribute to its biological effects by enhancing its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
1H-indole-3-carboxamide: Known for its anticancer properties.
5-chloro-1H-indole-3-carboxamide: Similar structure but lacks the pyrrolidine ring.
N-cyclooctyl-1H-indole-3-carboxamide: Similar structure but lacks the chloro group.
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cyclooctyl-5-oxopyrrolidine-3-carboxamide is unique due to the combination of the chloro group, the indole ring, and the pyrrolidine carboxamide moiety, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C23H30ClN3O2 |
|---|---|
Molecular Weight |
416.0 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-cyclooctyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H30ClN3O2/c24-18-8-9-21-20(13-18)16(14-25-21)10-11-27-15-17(12-22(27)28)23(29)26-19-6-4-2-1-3-5-7-19/h8-9,13-14,17,19,25H,1-7,10-12,15H2,(H,26,29) |
InChI Key |
SWQQOPUDWVUSGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chlorobenzyl)sulfanyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11354594.png)
![Ethyl 2-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11354596.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B11354601.png)

![2-butoxy-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}benzamide](/img/structure/B11354610.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11354628.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11354638.png)
![N-(3,4-dimethylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11354640.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11354643.png)
![3,5-dimethyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11354648.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pentan-1-one](/img/structure/B11354649.png)
![Methyl 5'-{[4-(4-chloro-3,5-dimethylphenoxy)butanoyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B11354675.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B11354677.png)
![N-(2-chlorophenyl)-5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11354680.png)
